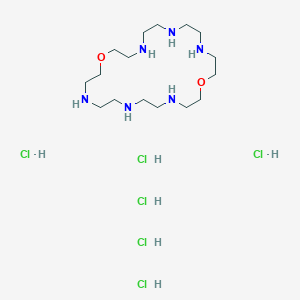
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is a chemical compound with the molecular formula C16H44Cl6N6O2. It is a cyclic compound containing multiple nitrogen atoms, which makes it a polyamine. This compound is known for its unique structure, which includes both oxygen and nitrogen atoms within a large ring system. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential catalytic properties and other chemical behaviors.
Biology: The compound is investigated for its potential use in biological systems, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates.
相似化合物的比较
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another polyamine with a similar structure but different ring size.
1,4,8,11-Tetraazacyclotetradecane: A smaller cyclic polyamine with fewer nitrogen atoms.
1,4,7-Triazacyclononane: A smaller ring system with three nitrogen atoms.
Uniqueness
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is unique due to its large ring size and the presence of both oxygen and nitrogen atoms within the ring. This structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
126875-53-4 |
|---|---|
分子式 |
C16H39ClN6O2 |
分子量 |
383.0 g/mol |
IUPAC 名称 |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |
InChI |
InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |
InChI 键 |
XAQNHVSBYSBXTE-UHFFFAOYSA-N |
SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
规范 SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |
同义词 |
1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cobalt, tris(2-ethylhexanoato-O)[-mu-3-[tri--mu--oxotrioxotriborato(3-)]]tri- (9CI)](/img/new.no-structure.jpg)
